molecular formula C18H18N2O4 B11330956 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B11330956
M. Wt: 326.3 g/mol
InChI Key: GONKEJIGKTXICR-UHFFFAOYSA-N
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Description

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring fused with a benzamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the benzamide derivative with isopropyl alcohol under suitable conditions, such as the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C18H18N2O4/c1-11(2)24-14-6-3-12(4-7-14)18(22)19-13-5-8-16-15(9-13)20-17(21)10-23-16/h3-9,11H,10H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

GONKEJIGKTXICR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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